molecular formula C12H21NO2 B1618329 11-Cyanoundecanoic acid CAS No. 5810-18-4

11-Cyanoundecanoic acid

Cat. No.: B1618329
CAS No.: 5810-18-4
M. Wt: 211.3 g/mol
InChI Key: YKHZGLKQBYTRHO-UHFFFAOYSA-N
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Description

11-Cyanoundecanoic acid is an organic compound with the molecular formula C12H21NO2 It is a derivative of undecanoic acid, where a cyano group (-CN) is attached to the eleventh carbon atom of the undecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 11-cyanoundecanoic acid typically involves the introduction of a cyano group to the undecanoic acid chain. One common method is the reaction of 11-bromoundecanoic acid with sodium cyanide (NaCN) in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, leading to the substitution of the bromine atom with a cyano group, forming this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same substitution reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

11-Cyanoundecanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The cyano group can be hydrolyzed to form a carboxylic acid or an amide under acidic or basic conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are common reducing agents.

    Substitution: Sodium cyanide (NaCN) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 11-Aminoundecanoic acid or 11-carboxyundecanoic acid.

    Reduction: 11-Aminoundecanoic acid.

    Substitution: Various substituted undecanoic acids depending on the nucleophile used.

Scientific Research Applications

11-Cyanoundecanoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the production of polymers and resins, contributing to the development of materials with specific properties.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and its role in drug development.

    Industry: It is used in the manufacture of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 11-cyanoundecanoic acid depends on the specific reactions it undergoes. For instance, in reduction reactions, the cyano group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    11-Aminoundecanoic acid: A similar compound where the cyano group is replaced by an amino group.

    11-Bromoundecanoic acid: A precursor in the synthesis of 11-cyanoundecanoic acid, where the bromine atom can be substituted with various functional groups.

    10-Undecenoic acid: An unsaturated fatty acid used in the synthesis of various derivatives, including this compound.

Uniqueness

This compound is unique due to the presence of the cyano group, which imparts distinct reactivity and allows for a wide range of chemical transformations

Properties

IUPAC Name

11-cyanoundecanoic acid
Source PubChem
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InChI

InChI=1S/C12H21NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHZGLKQBYTRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40206827
Record name 11-Cyanoundecanoic acid
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Molecular Weight

211.30 g/mol
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CAS No.

5810-18-4
Record name 11-Cyanoundecanoic acid
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Record name 11-Cyanoundecanoic acid
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Synthesis routes and methods

Procedure details

Gaseous ammonia was blown into the liquid pyrolysis product, and the liquid was separated into the oily layer (I) and the aqueous layer. The aqueous phase was passed through a multi-stage extraction tower provided with thirty perforated plates where the aqueous layer was contacted countercurrently with 12.22 parts of toluene, thereby to extract cyclohexanone from the aqueous layer. Thus, there were obtained the toluene solution (II) containing cyclohexanone and the aqueous raffinate. 4.58 Parts of a 20% aqueous sulfuric acid were added to the aqueous extraction residue to adjust the pH thereof to 3.0, keeping the aqueous raffinate at a temperature of 60° C., and the resultant product was separated into two layers, i.e., a crude molten free 11-cyanoundecanoic acid layer and the aqueous layer (III) containing a substantial part of ε-caprolactam. The crude molten 11-cyanoundecanoic acid layer still contained small amounts of ε-caprolactam and other by-products. The crude molten 11-cyanoundecanoic acid layer was passed through a twenty stage rotary disk extraction tower where the crude molten 11-cyanoundecanoic acid was contacted countercurrently with 40.13 parts of hot water to extract ε-caprolactam, whereby there were obtained 2.64 parts of molten 11-cyanoundecanoic acid and the collected washing water (IV). The molten 11-cyanoundecanoic acid was cooled to be solidified, pulverized and, then, dried to obtain a crystalline product containing 2.24 parts of 11-cyanoundecanoic acid. A one percent solution of the crystals exhibited a Hazen number of 48.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 11-cyanoundecanoic acid?

A: this compound is primarily recognized as a key intermediate in the synthesis of Nylon-12. []

Q2: How is this compound typically synthesized?

A: One method involves the vapor-phase pyrolysis of 1,1′-peroxydicyclohexylamine. This process yields a mixture of products, including this compound, decane-1,10-dicarbonimide, caprolactam, and cyclohexanone. []

Q3: What is the melting point of this compound and how was it determined?

A: The melting point of this compound is 56.6°C. This value was determined after meticulous calibration of the melting point apparatus with reference samples to ensure accuracy and precision. []

Q4: How does temperature affect the solubility of this compound in different solvents?

A: The solubility of this compound increases with temperature in cyclohexane, n-hexane, and water. This behavior was studied using a static analytical method and the data was successfully correlated with various nonideal solution models, including the Buchowski equation and local composition models like Wilson, NRTL, and UNIQUAC. []

Q5: Can you describe a method for separating this compound from a mixture obtained through pyrolysis?

A: A multi-step process can be employed:1. Liquid-Liquid Extraction: The pyrolysis product is mixed with aqueous ammonia and an organic solvent like benzene, toluene, or xylene. This separates the mixture into an oily layer (containing cyclohexanone) and an aqueous layer.2. Distillation: Cyclohexanone is separated from the oily layer via distillation.3. Acidification and Separation: The aqueous layer is acidified to a pH below 4.0 using a mineral acid and heated to 40-100°C. This causes the this compound to separate out as a molten layer.4. Purification: The molten this compound is washed with hot water to extract any remaining caprolactam. []

Q6: What is the refractive index of this compound?

A: The refractive index of this compound has been determined to be n 60 Ds = 1.4428. []

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